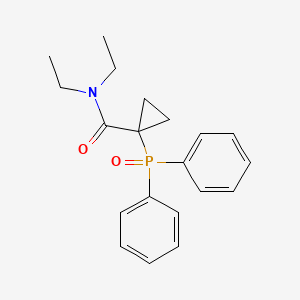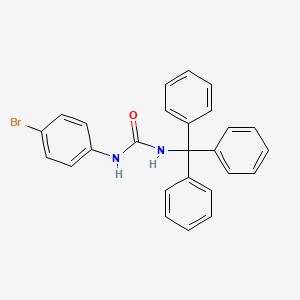
1-(diphenylphosphoryl)-N,N-diethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, a carboxamide group, and a diphenylphosphoroso moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE involves several steps, typically starting with the preparation of the cyclopropane ring This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents
For the diphenylphosphoroso moiety, a common approach involves the reaction of diphenylphosphine with an oxidizing agent to form diphenylphosphine oxide, which is then introduced into the cyclopropane-carboxamide structure through a coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The diphenylphosphoroso group can be further oxidized to form diphenylphosphine oxide derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center, where nucleophiles replace one of the phenyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoroso group can form strong interactions with active sites of enzymes, inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
Diphenylphosphine oxide derivatives: These compounds share the diphenylphosphoroso group but differ in their additional functional groups and overall structure.
Cyclopropane carboxamides: These compounds have a similar cyclopropane-carboxamide structure but lack the diphenylphosphoroso moiety.
Phosphoroso amides: These compounds contain the phosphoroso group and amide linkage but differ in their ring structures and substituents.
The uniqueness of 1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE lies in its combination of these functional groups, providing a distinct set of chemical properties and reactivity.
Properties
Molecular Formula |
C20H24NO2P |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-diphenylphosphoryl-N,N-diethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H24NO2P/c1-3-21(4-2)19(22)20(15-16-20)24(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
VMHDOZRHLNVYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11105549.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11105551.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11105552.png)
![({[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}oxy)(phenyl)methanone](/img/structure/B11105558.png)
![N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]](/img/structure/B11105573.png)
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium](/img/structure/B11105579.png)
![N-(4-chlorophenyl)-4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11105581.png)
![{3-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11105589.png)
![3-chloro-4-({[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11105592.png)
![3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11105597.png)


![N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide](/img/structure/B11105622.png)
![2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11105628.png)
